(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
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Description
(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O3S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is 413.12094084 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Orexin Receptor Antagonism and Compulsive Behavior
Compounds with structural elements similar to the molecule have been evaluated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse behaviors. For instance, selective antagonism at orexin receptors, especially OX1R, has shown potential in reducing binge eating behaviors in animal models without affecting standard food intake or inducing sleep at effective doses, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity
Structural analogs featuring thiazole and carboxamide groups have demonstrated significant antimicrobial properties. This includes the synthesis and evaluation of compounds for their activity against a variety of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents based on these core structures (Hegab et al., 2009).
Anticancer Properties
Compounds incorporating fluorophenyl and thiazolyl moieties have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown promising anticancer activity, with specific structural modifications enhancing their potency and selectivity towards tumor cells. This research avenue explores the potential of these compounds as antitumor agents, contributing to the discovery of novel chemotherapeutic options (Hutchinson et al., 2001).
Metabolism and Disposition Studies
The disposition and metabolism of related compounds, particularly those functioning as orexin receptor antagonists, have been studied in humans. These studies provide valuable insights into the pharmacokinetics and metabolic pathways of such compounds, facilitating the development of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Properties
IUPAC Name |
(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-12-23-14(10-29-12)9-24(2)19(26)17-16-7-8-21(28-16)11-25(20(27)18(17)21)15-5-3-13(22)4-6-15/h3-8,10,16-18H,9,11H2,1-2H3/t16-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUOYSUMOMSCNJ-RJPLPAITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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